Renchangianin B
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Overview
Description
Renchangianin B is a dibenzo cyclooctene-type lignan isolated from the stems of the plant Kadsura renchangiana . This compound belongs to the lignan family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Renchangianin B is primarily isolated from natural sources, specifically the stems of Kadsura renchangiana . The isolation process involves various chromatographic techniques, including column chromatography and high-performance liquid chromatography, to purify the compound from plant extracts .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its natural origin and the complexity of its structure. The compound is mainly obtained through extraction and purification from the plant Kadsura renchangiana .
Chemical Reactions Analysis
Types of Reactions: Renchangianin B can undergo several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the lignan structure.
Reduction: This reaction can affect the double bonds within the cyclooctene ring.
Substitution: This reaction can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Renchangianin B has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of lignans and their chemical properties.
Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Renchangianin B involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: By inducing apoptosis and inhibiting cell proliferation in cancer cells.
Comparison with Similar Compounds
Renchangianin B is unique among lignans due to its specific dibenzo cyclooctene structure. Similar compounds include:
Renchangianin A: Another lignan isolated from the same plant with a slightly different structure.
Schisandrin: A lignan with similar biological activities but a different structural framework.
Gomisin: Another lignan with comparable antioxidant and anti-inflammatory properties.
This compound stands out due to its unique structural features and the specific biological activities it exhibits, making it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C34H38O11 |
---|---|
Molecular Weight |
622.7 g/mol |
IUPAC Name |
[(8S,9S,10S,11R)-3,9,16-trihydroxy-4,5,14,15-tetramethoxy-9,10-dimethyl-11-[(Z)-2-methylbut-2-enoyl]oxy-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate |
InChI |
InChI=1S/C34H38O11/c1-9-17(2)32(37)44-28-18(3)34(4,39)31(45-33(38)19-13-11-10-12-14-19)21-16-23(41-6)30(43-8)27(36)25(21)24-20(28)15-22(40-5)29(42-7)26(24)35/h9-16,18,28,31,35-36,39H,1-8H3/b17-9-/t18-,28+,31-,34-/m0/s1 |
InChI Key |
FGACFCPIJZFIEZ-NLBSZNOBSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@]([C@H](C2=CC(=C(C(=C2C3=C(C(=C(C=C13)OC)OC)O)O)OC)OC)OC(=O)C4=CC=CC=C4)(C)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(C(C2=CC(=C(C(=C2C3=C(C(=C(C=C13)OC)OC)O)O)OC)OC)OC(=O)C4=CC=CC=C4)(C)O)C |
Origin of Product |
United States |
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